REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:4][CH2:5][CH2:6][C@H:7]([CH2:9][CH2:10][CH2:11][C@H:12]([CH2:14][CH2:15][CH2:16]/[C:17](=[CH:19]/[CH2:20][OH:21])/[CH3:18])[CH3:13])[CH3:8])[CH3:3].C([O:26]O)(C)(C)C.S([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+]>[O-2].[O-2].[O-2].[O-2].[O-2].[V+5].[V+5]>[O:26]1[C:17]([CH3:18])([CH2:16][CH2:15][CH2:14][CH:12]([CH3:13])[CH2:11][CH2:10][CH2:9][CH:7]([CH3:8])[CH2:6][CH2:5][CH2:4][CH:2]([CH3:1])[CH3:3])[CH:19]1[CH2:20][OH:21] |f:2.3.4,5.6,7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
463.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
710 mg
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[O-2].[V+5].[V+5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three-necked flask of 2-liter capacity, fitted with a stirrer, reflux-condenser
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred to a separatory funnel
|
Type
|
STIRRING
|
Details
|
stirred at room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with n-hexane
|
Type
|
WASH
|
Details
|
The extract was washed with the same volume of water 3 times
|
Type
|
DISTILLATION
|
Details
|
the n-hexane was distilled off
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CO)C1(CCCC(CCCC(CCCC(C)C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 467 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |